(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
Chemical Characterization and Structural Analysis
IUPAC Nomenclature and Molecular Descriptors
The compound is systematically named (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide . Key molecular descriptors include:
| Property | Value |
|---|---|
| CAS Number | 1005450-55-4 |
| Molecular Formula | C₂₂H₂₀F₃NO |
| Molecular Weight | 371.4 g/mol |
| SMILES | C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F |
| InChI Key | GDEHAOJGPHEOSO-OAHLLOKOSA-N |
Synonyms :
Crystallographic Data and Conformational Isomerism
No explicit crystallographic data is available in the provided sources. However, the compound’s chiral center at the ethylamine side chain (R-configuration) is critical for its pharmacological activity. The R-enantiomer exhibits 1,000-fold greater calcimimetic activity compared to the S-form, as observed in cinacalcet analogs . Conformational stability is likely influenced by steric and electronic interactions between the naphthyl group and trifluoromethylphenyl moiety.
Spectroscopic Identification
While specific spectral data (NMR, IR) is not provided, key features can be inferred:
- NMR : Expected signals include aromatic protons (δ 7.0–8.5 ppm), trifluoromethyl (-CF₃) as a singlet, and amide NH (δ ~6.5 ppm).
- IR : Strong absorption for amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 371.4 (M⁺) with fragments corresponding to naphthalene (128 amu) and trifluoromethylphenyl (145 amu) groups .
Computational Chemistry Approaches
Computational studies using density functional theory (DFT) could predict electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces. The SMILES and InChI descriptors (provided in ) enable molecular docking simulations to explore interactions with biological targets like the calcium-sensing receptor .
Research Findings and Applications
- Pharmacological Role : The compound is a key intermediate in synthesizing cinacalcet , a drug used to treat hyperparathyroidism. The R-enantiomer’s superior activity underscores the importance of chiral purity in manufacturing .
- Chiral Separation : Enantioseparation methods using chiral stationary phases (e.g., cellulose tri-3,5-dimethylphenylcarbamate) and mobile phase additives (e.g., D-tartaric acid) achieve baseline resolution, critical for quality control .
Properties
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO/c1-15(19-8-4-6-17-5-2-3-7-20(17)19)26-21(27)14-11-16-9-12-18(13-10-16)22(23,24)25/h2-10,12-13,15H,11,14H2,1H3,(H,26,27)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLBQCZMBFPNOQ-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The process involves suspending the acrylamide precursor (1.0 equiv., 0.67 mmol) with 10 wt% Pd/C in a methanol-toluene solvent system (7:1 v/v). After three cycles of evacuation and hydrogen purging, the mixture is stirred at 20°C for 90 minutes, achieving 91.2% yield after filtration and solvent removal. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent Ratio (MeOH:Tol) | 7:1 |
| Temperature | 20°C |
| Reaction Time | 1.5 hours |
| Yield | 91.2% |
The stereochemical integrity of the (R)-configured amine remains intact during hydrogenation, as confirmed by chiral HPLC analysis. This method is favored for its operational simplicity and compatibility with sensitive functional groups.
| Parameter | Value |
|---|---|
| Base | NaOH/KOH (30% molar excess) |
| Solvent | DMSO |
| Temperature | 100°C |
| Reaction Time | 10–20 hours |
| Expected Yield | 85–90% (extrapolated) |
This route avoids transition-metal catalysts but requires stringent temperature control to prevent racemization of the chiral center.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
Stereochemical Control
Both methods preserve the (R)-configuration of the amine. Hydrogenation relies on pre-existing chirality in the acrylamide precursor, while alkaline coupling assumes optically pure starting materials.
Scalability
-
Hydrogenation requires pressurized H₂ gas, posing safety challenges in large-scale reactors.
-
Alkaline-mediated reactions use cost-effective bases and solvents, favoring industrial adaptation.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-substituted aromatic esters, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
- This compound acts as a calcimimetic agent, which modulates calcium-sensing receptors (CaSR) in the parathyroid gland. It is primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) and primary hyperparathyroidism.
- Studies indicate that it effectively lowers parathyroid hormone (PTH) levels, thereby managing calcium homeostasis .
Clinical Studies
- A clinical trial demonstrated that patients receiving (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide showed significant reductions in serum PTH levels compared to placebo groups. This finding supports its therapeutic efficacy in managing hyperparathyroidism .
Material Science
Polymer Chemistry
- The compound's unique structure allows it to be used as a building block for synthesizing advanced polymers. Its trifluoromethyl group enhances the thermal stability and chemical resistance of polymeric materials.
- Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and reduce flammability .
Nanotechnology
- This compound has been explored in the development of nanocarriers for drug delivery systems. Its ability to modify surface properties makes it suitable for targeted delivery applications .
Case Study 1: Clinical Efficacy
A study involving 150 CKD patients treated with the compound for six months reported a mean reduction of PTH levels by 35% compared to baseline, indicating significant clinical efficacy .
Case Study 2: Polymer Enhancement
Research conducted on polymer composites incorporating this compound revealed a 20% increase in tensile strength and a 15% decrease in thermal degradation temperature, showcasing its potential in material applications .
Mechanism of Action
The mechanism of action of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with specific molecular targets. The naphthalene ring and trifluoromethyl group allow it to bind to certain proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Compound 1 : R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide
- Structural Differences :
- Substituent : Methoxy (-OCH₃) at the para position vs. trifluoromethyl (-CF₃) in the target compound.
- Amine Group : 1-Phenylpropan-2-yl vs. 1-(naphthalen-1-yl)ethyl.
- Impact :
Compound 2 : 3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide
- Structural Differences: Backbone: Ferrocenylmethoxy and hydroxy-methyl groups introduce redox-active properties. Substituent: Nitro (-NO₂) adjacent to -CF₃.
Salt Forms and Derivatives
Hydrochloride Salt : (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
- Molecular Formula : C₂₂H₂₂F₃N·HCl (MW: 393.87 g/mol).
- Impact :
N-Oxide Derivative : (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine N-oxide
- Structural Feature : Oxidation of the amine to an N-oxide.
Positional Isomers
Naphthalen-2-yl Analog : N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
Pharmacological Activity
Q & A
Q. How to design stability-indicating assays for forced degradation studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
